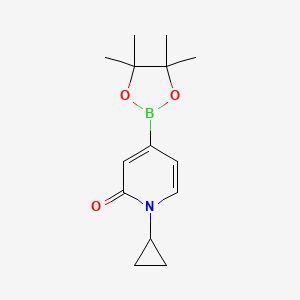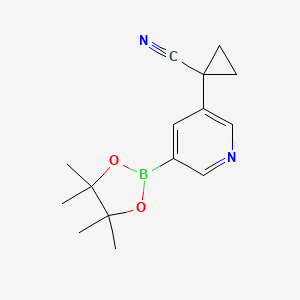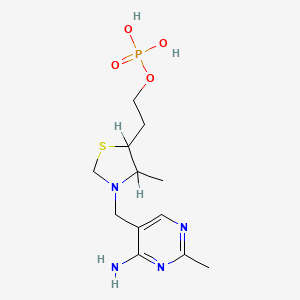![molecular formula C14H14Cl2N4O B13982153 2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B13982153.png)
2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-isopropylbenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, which are widely studied due to their significant biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a dichloropyrimidine moiety attached to an isopropylbenzamide group, making it a versatile molecule for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-isopropylbenzamide typically involves the nucleophilic substitution reaction of 2,5-dichloropyrimidine with an appropriate amine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can significantly reduce the production time and cost, making it feasible for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-isopropylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichloropyrimidine moiety can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various substituted pyrimidine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and derivatives.
Substitution Reactions: The aromatic ring in the benzamide group can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and functionalized benzamide derivatives .
Wissenschaftliche Forschungsanwendungen
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-isopropylbenzamide has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antiviral, and antimicrobial drugs.
Biological Studies: The compound is employed in the study of enzyme inhibition, receptor binding, and other biochemical assays to understand its interaction with biological targets.
Chemical Biology: It serves as a probe molecule for investigating cellular pathways and mechanisms of action of various biological processes.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloropyrimidine moiety is known to bind to the active sites of enzymes, inhibiting their activity and affecting cellular processes. The benzamide group enhances the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives with similar biological activities.
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with applications in medicinal chemistry and biological studies.
N-Isopropylbenzamide: A related compound used in the synthesis of various amide derivatives.
Uniqueness
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-isopropylbenzamide is unique due to its specific combination of the dichloropyrimidine and isopropylbenzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile functionalization and targeted biological interactions, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C14H14Cl2N4O |
|---|---|
Molekulargewicht |
325.2 g/mol |
IUPAC-Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H14Cl2N4O/c1-8(2)18-13(21)9-5-3-4-6-11(9)19-12-10(15)7-17-14(16)20-12/h3-8H,1-2H3,(H,18,21)(H,17,19,20) |
InChI-Schlüssel |
SQYVTIRNZXWEAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide](/img/structure/B13982150.png)




